molecular formula C10H5Cl B12961713 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene

1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene

Cat. No.: B12961713
M. Wt: 160.60 g/mol
InChI Key: KSHYVBAPJPABTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene ( 131292-29-0) is an organic compound with the molecular formula C 10 H 5 Cl and a molecular weight of 160.60 g/mol . This molecule features a buta-1,3-diyne system, a linear sequence of two carbon-carbon triple bonds, directly linked to a 4-chlorophenyl group. It is characterized by a high degree of unsaturation, making it a valuable building block in synthetic and materials chemistry. As a buta-1,3-diyne derivative, this compound serves as a key precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . This reaction is a highly reliable and selective method for constructing 1,2,3-triazole rings, which are valuable heterocycles in medicinal chemistry, polymer science, and bioconjugation . The product should be stored at 2-8°C and is intended for Research Use Only. It is not approved for use in humans or animals.

Properties

Molecular Formula

C10H5Cl

Molecular Weight

160.60 g/mol

IUPAC Name

1-buta-1,3-diynyl-4-chlorobenzene

InChI

InChI=1S/C10H5Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H

InChI Key

KSHYVBAPJPABTQ-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Retro-Favorskii Reaction and Cross-Coupling

A well-documented method involves the retro-Favorskii reaction starting from 2-methyl-6-(4-chlorophenyl)hexa-3,5-diyn-2-ol, followed by base treatment to yield the terminal butadiyne intermediate, which is then purified to obtain 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene with high yield (95%).

Key steps:

  • Treatment of the propargylic alcohol precursor with potassium hydroxide (KOH) to induce retro-Favorskii elimination.
  • Purification by column chromatography using hexane/ethyl acetate mixtures.
  • The reaction proceeds under mild conditions, typically at room temperature.

Copper-Catalyzed Coupling Using Bromoalkyne Precursors

Another approach uses copper(I) iodide catalysis to couple 1-(bromoethynyl)-4-chlorobenzene with terminal alkynes or sulfonamide derivatives under inert atmosphere. The reaction is carried out in methanol or tetrahydrofuran (THF) with bases such as cesium carbonate or n-butylamine, at temperatures ranging from 40 °C to 70 °C.

Typical reaction conditions:

Component Amount/Concentration
CuI catalyst 5 mol %
Ligand (e.g., 1,10-phenanthroline) 0.5 equiv
Base (Cs2CO3 or n-BuNH2) 2-4 equiv
Solvent THF or MeOH
Temperature 40–70 °C
Reaction time Overnight (12–18 hours)

The crude product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography (petroleum ether:ethyl acetate ratios from 15:1 to 20:1) to afford the pure 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene.

Multi-Step Synthesis via Protected Alkynes and Bromination

A more elaborate synthetic route involves:

  • Protection of 3-butyn-1-ol as its tert-butyldimethylsilyl (TBS) ether.
  • Bromination of the terminal alkyne to form a bromoalkyne intermediate.
  • Copper-catalyzed cross-coupling of the bromoalkyne with propargyl alcohol to form a diynol intermediate.
  • Esterification and further transformations to build the butadiyne chain.
  • Final deprotection and purification steps.

This method is detailed in protocols involving multiple reaction steps with precise timing and conditions, such as stirring at 0 °C for silylation, room temperature bromination with N-bromosuccinimide and silver nitrate, and subsequent coupling reactions.

Summary of key reaction times:

Step Description Time Required
Silylation of 3-butyn-1-ol 1–2 hours
Bromination of silyl ether 1 hour
Copper-catalyzed coupling to diynol 1–2 hours
Esterification and further steps 1–2 hours per step

This approach allows for the synthesis of complex diyne-containing molecules, including 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene as an intermediate or final product.

Iodination and Subsequent Transformations

Starting from 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene, iodination can be performed to yield 1-chloro-4-(iodobuta-1,3-diyn-1-yl)benzene, which serves as a versatile intermediate for further functionalization. This iodination is typically done using iodination agents under mild conditions, followed by purification.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Retro-Favorskii + KOH 2-methyl-6-(4-chlorophenyl)hexa-3,5-diyn-2-ol, KOH, hexane/EtOAc 95 Mild conditions, high yield
CuI-Catalyzed Coupling CuI, 1,10-phenanthroline, Cs2CO3 or n-BuNH2, MeOH/THF, 40–70 °C 85–90 Requires inert atmosphere, column chromatography
Multi-step Silylation & Bromination TBSCl, NBS, AgNO3, CuCl, propargyl alcohol, acetone, various temperatures Variable Multi-step, allows complex intermediates
Iodination of 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene Iodination agents, mild conditions 90+ For further functionalization

Research Findings and Notes

  • The copper-catalyzed coupling reactions are highly efficient for constructing the butadiyne linkage, with catalyst loadings as low as 5 mol % and reaction times around 12–18 hours.
  • The retro-Favorskii reaction provides a straightforward and high-yielding route to the target compound from propargylic alcohol precursors.
  • Protection of terminal alkynes as silyl ethers is crucial in multi-step syntheses to prevent side reactions and enable selective functionalization.
  • Purification by silica gel chromatography using non-polar solvent mixtures is standard to isolate the pure compound.
  • The compound’s stability and solubility in organic solvents facilitate its handling and further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoyl derivatives.

    Reduction: Formation of 1-(Buta-1,3-dien-1-yl)-4-chlorobenzene or 1-(Buta-1-en-1-yl)-4-chlorobenzene.

    Substitution: Formation of 4-substituted buta-1,3-diyn-1-yl derivatives.

Scientific Research Applications

1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the buta-1,3-diyn-1-yl group, which can participate in various addition and substitution reactions. The molecular targets and pathways involved are determined by the nature of the reactions and the specific conditions employed.

Comparison with Similar Compounds

Halogen-Substituted Analogs

The following compounds share the buta-1,3-dienyl backbone but differ in the para-substituent on the benzene ring:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Key NMR Shifts (¹H, δ ppm)
1h (4-Cl) Chlorine C₁₀H₉Cl 164.63 75–81 Z: 5.30–5.40; E: 6.20–6.40
1g (4-F) Fluorine C₁₀H₉F 148.18 Not reported E isomer: 6.35 (dd, J = 15.2 Hz)
1i (4-Br) Bromine C₁₀H₉Br 209.08 Not reported E isomer: 6.45 (dd, J = 15.2 Hz)

Key Observations :

  • Electronic effects : The electronegativity of the para-substituent (Cl > Br > F) influences electron density on the diene system, slightly altering chemical shifts in NMR. For example, the E isomer’s vinylic protons in 1i (Br) resonate downfield (δ 6.45) compared to 1g (F, δ 6.35) due to bromine’s polarizability .
  • Steric effects : Minimal steric variation among these analogs, as substituents are para-positioned.

Bis-Aryl Diene Derivatives

Compound : 1,1-Bis-(4-chlorophenyl)-buta-1,3-diene ()

  • Molecular formula : C₁₆H₁₂Cl₂
  • Molecular weight : 275.17 g/mol
  • Structure : Two para-chlorophenyl groups attached to the terminal carbons of the diene.
  • Key differences vs. 1h: Higher molecular weight and increased steric bulk due to dual aryl groups. No synthesis or spectroscopic data provided in the evidence .

Alkyl-Substituted Analog

Compound : 1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene ()

  • Molecular formula : C₁₆H₁₅ClF₂
  • Molecular weight : 280.74 g/mol
  • Structure : A chlorobutyl chain bridges two fluorophenyl groups.
  • Key differences vs. 1h: Replaces the diene system with a saturated butyl chain. Exhibits reduced conjugation, leading to lower reactivity in π-bond-mediated reactions.

Methoxy-Substituted Analog

Compound : 1-(Buta-1,3-dien-1-yl)-3-methoxybenzene (1f, )

  • Molecular formula : C₁₁H₁₂O
  • Molecular weight : 160.21 g/mol
  • Key differences vs. 1h: Methoxy group at the meta position (vs. para-chloro in 1h). NMR Z isomer’s vinylic protons at δ 5.25–5.35 ppm, slightly upfield compared to 1h due to methoxy’s +M effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.